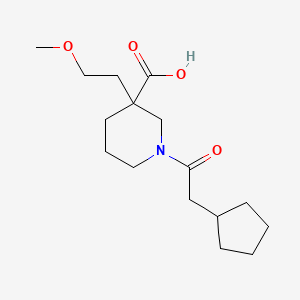

1-(cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves strategies like acid-mediated amido cyclization, which is pivotal for constructing the piperidine ring. For instance, a strategy using ethyl p-methoxycinnamate as the starting material showcases a straightforward approach to synthesizing 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines without requiring extra steps to create the chiral center (Katakam et al., 2016). Moreover, cyclopropanone equivalents from 3-chloropropionic acid have been utilized in synthetic applications, demonstrating the versatility of piperidine derivatives in forming complex molecules (H. Wasserman, R. Dion, & J. M. Fukuyama, 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated through various spectroscopic and theoretical studies. Studies such as those on (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate provide insights into the hydrogen-bonded complexes and their aggregation into centrosymmetric cyclic dimers, showcasing the intricate molecular interactions and structural diversity of piperidine derivatives (M. Anioła et al., 2016).

Chemical Reactions and Properties

Piperidine derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential for creating diverse chemical structures. For example, the Lewis acid-directed cyclocondensation of piperidone enol ethers illustrates the synthesis of oxygenated carbolines, highlighting the compounds' capability to undergo complex reactions (Engler & Wanner, 2000).

Physical Properties Analysis

The physical properties of 1-(cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically on the physical properties of this compound are limited and would require further investigation.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, define the applications and handling of piperidine derivatives. The catalysis in aromatic nucleophilic substitution reactions involving piperidine highlights the chemical versatility and reactivity of these compounds, offering pathways to functionalize and modify their structures for targeted applications (G. Consiglio et al., 1981).

Propriétés

IUPAC Name |

1-(2-cyclopentylacetyl)-3-(2-methoxyethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-21-10-8-16(15(19)20)7-4-9-17(12-16)14(18)11-13-5-2-3-6-13/h13H,2-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUZUKAJASHGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCN(C1)C(=O)CC2CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)

![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)

![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5645318.png)

![N-{2-[1-(methylsulfonyl)-2-piperidinyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645326.png)

![7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5645348.png)

![3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5645352.png)

![3-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5645354.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5645362.png)